BenchChemオンラインストアへようこそ!

3-(Benzenesulfonyl)quinoline

Medicinal Chemistry Lead Optimization Kinase Inhibition

3-(Benzenesulfonyl)quinoline (CAS 117620-35-6) is a heterocyclic building block consisting of a quinoline core with a phenylsulfonyl substituent at the 3-position. With a molecular formula of C₁₅H₁₁NO₂S and a molecular weight of 269.32 g/mol, this compound serves as a foundational scaffold in medicinal chemistry.

Molecular Formula C15H11NO2S
Molecular Weight 269.32
CAS No. 117620-35-6
Cat. No. B2491466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzenesulfonyl)quinoline
CAS117620-35-6
Molecular FormulaC15H11NO2S
Molecular Weight269.32
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3N=C2
InChIInChI=1S/C15H11NO2S/c17-19(18,13-7-2-1-3-8-13)14-10-12-6-4-5-9-15(12)16-11-14/h1-11H
InChIKeyAXBCWJNBYCCPGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzenesulfonyl)quinoline (CAS 117620-35-6): Core Scaffold Identity for Targeted Heterocyclic Derivatization


3-(Benzenesulfonyl)quinoline (CAS 117620-35-6) is a heterocyclic building block consisting of a quinoline core with a phenylsulfonyl substituent at the 3-position. With a molecular formula of C₁₅H₁₁NO₂S and a molecular weight of 269.32 g/mol, this compound serves as a foundational scaffold in medicinal chemistry. Its primary value lies in its role as a versatile synthetic intermediate for generating diverse bioactive molecules, including potent 5-HT₆ receptor antagonists and carbonic anhydrase inhibitors [1][2]. The unsubstituted nature of the quinoline ring at the 4- and 8-positions enables systematic Structure-Activity Relationship (SAR) exploration, which is a critical requirement for lead optimization programs [3].

Procurement Risk of 3-(Benzenesulfonyl)quinoline Substitution: Functional Activity is Dictated by Precise Quinoline Substitution Patterns


Substituting 3-(benzenesulfonyl)quinoline with a seemingly similar quinoline derivative introduces a high risk of functional failure. The target's specific substitution pattern is the critical determinant of downstream biological activity. For example, the 5-HT₆ receptor antagonist activity of this compound class is highly dependent on the nature of substituents at the 4- and 8-positions of the heterocycle [1]. An unsubstituted scaffold like 3-(benzenesulfonyl)quinoline provides a blank canvas for introducing specific amine fragments, a strategy that yields ultra-high affinity antagonists with Ki values as low as 0.3 nM [1]. Similarly, regioisomers such as 4-(3-quinolinyl)-benzenesulfonamide, which place the sulfonamide group at a different position, exhibit a distinct carbonic anhydrase inhibition profile with nanomolar affinities for isoforms CA II and IX [2]. Using a pre-functionalized or regioisomeric alternative precludes the intended SAR exploration and will lead to synthetic dead ends or a complete loss of target potency and selectivity.

Head-to-Head Evidence: Quantifying the Functional Differentiation of 3-(Benzenesulfonyl)quinoline from its Closest Structural Analogs


Versatile Intermediate vs. Target-Selective Dual PI3K/mTOR Inhibitor

The unfunctionalized 3-(benzenesulfonyl)quinoline scaffold differentiates itself as a versatile intermediate for broad SAR exploration, contrasting with highly specialized derivatives like 3-(Benzenesulfonyl)-6-ethoxy-4-(morpholin-4-yl)quinoline, which functions as a potent, ATP-competitive dual PI3K/mTOR inhibitor . The parent compound's lack of 4- and 6-substituents is not a deficiency but a feature that allows researchers to systematically introduce diverse chemical moieties to modulate target affinity and selectivity, a flexibility absent in the pre-optimized dual inhibitor [1].

Medicinal Chemistry Lead Optimization Kinase Inhibition

5-HT₆ Receptor Affinity: Impact of Quinoline Substitution on Antagonist Potency

A Structure-Activity Relationship (SAR) study on 3-(phenylsulfonyl)quinoline derivatives demonstrates that high 5-HT₆ receptor antagonist activity is entirely contingent on the introduction of specific amine substituents at the 8-position. The unsubstituted parent compound shows negligible receptor affinity, whereas derivatives achieve picomolar binding affinities. This underscores the value of the target compound as a critical negative control and the essential starting material for synthesizing active analogs [1]. For example, the derivative N,N-dimethyl-3-(phenylsulfonyl)quinoline-8-amine exhibits a Ki of 0.4 nM, while 4-methylamino-8-dimethylamino-3-(phenylsulfonyl)quinoline reaches a Ki of 0.3 nM [1].

Neuroscience CNS Drug Discovery GPCR Pharmacology

Carbonic Anhydrase Inhibition Profile: Regioisomeric Distinction Dictates Isoform Selectivity

The regioisomer 4-(3-quinolinyl)-benzenesulfonamide demonstrates nanomolar affinity for carbonic anhydrase (CA) isoforms, with crystal structures confirming its binding to CA II and a CA IX mimic [1]. This activity is critically dependent on the benzenesulfonamide moiety being attached at the 4-position of the quinoline. In contrast, 3-(benzenesulfonyl)quinoline, where the sulfonyl group is directly attached at the 3-position and lacks the crucial sulfonamide -SO₂NH₂ group, exhibits a fundamentally different binding profile that is unfavorable for potent CA inhibition [1][2]. This structural difference makes the target compound a key control for establishing the pharmacophoric requirements of CA inhibitors.

Cancer Therapeutics Enzyme Inhibition Structural Biology

Antimicrobial Spectrum: Core Scaffold as a Precursor for Optimized Antibacterial N-Benzenesulfonyl Tetrahydroquinolines

While 3-(benzenesulfonyl)quinoline itself may have limited direct antibacterial utility, it serves as the conceptual and synthetic precursor to more potent N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline (BSTHQ) derivatives [1]. These derivatives exhibit antibacterial activity against both gram-positive and gram-negative pathogens, with mechanisms involving the generation of reactive oxygen species [1][2]. The aromatic target compound is thus a key intermediate for hydrogenation to the active tetrahydroquinoline core, differentiating it from pre-reduced analogs that cannot be easily re-oxidized for other synthetic applications.

Antibacterial Discovery Reactive Oxygen Species Drug Resistance

Validated Application Scenarios for Procuring 3-(Benzenesulfonyl)quinoline (CAS 117620-35-6)


CNS Drug Discovery: Systematic Lead Optimization of 5-HT₆ Receptor Antagonists

3-(Benzenesulfonyl)quinoline is the essential starting material for synthesizing and optimizing potent 5-HT₆ receptor antagonists. SAR studies have confirmed that this unsubstituted core, when functionalized at the 8-position with amines like dimethylamine or piperazine, yields antagonists with sub-nanomolar affinity (Ki as low as 0.3 nM) [1]. Procuring this specific scaffold is mandatory for executing a full SAR campaign, as the use of pre-substituted analogs precludes the systematic exploration of this critical chemical space.

Oncology Research: Developing Non-Sulfonamide Carbonic Anhydrase Inhibitors

Unlike the regioisomeric 4-(3-quinolinyl)-benzenesulfonamide, which is a potent sulfonamide-based CA inhibitor [2], 3-(benzenesulfonyl)quinoline offers a distinct chemotype that lacks the classical zinc-binding group. This makes it a valuable scaffold for developing next-generation CA inhibitors with novel binding modes and the potential for improved isoform selectivity or evasion of resistance mechanisms common to sulfonamides [2]. It serves as a key control compound in these studies.

Anti-Infective Drug Discovery: Precursor for Reactive Oxygen Species (ROS)-Generating Antibacterials

This compound is the strategic aromatic precursor for the synthesis of N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline (BSTHQ) derivatives, which demonstrate antibacterial activity via a reactive oxygen species-mediated mechanism [3]. Procuring the aromatic core allows chemists to selectively reduce the quinoline ring to the active tetrahydro form, providing a critical divergent synthetic step that is not available when purchasing the pre-reduced analogs [3][4].

Quote Request

Request a Quote for 3-(Benzenesulfonyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.